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Compound of Interest

5-Bromo-4-
Compound Name: o
hydroxynicotinaldehyde

cat. No.: B2963512

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-4-
hydroxynicotinaldehyde

This guide provides a comprehensive technical overview of the solubility and stability of 5-
Bromo-4-hydroxynicotinaldehyde, a key heterocyclic building block in medicinal chemistry
and drug discovery. Acknowledging the limited publicly available data on this specific molecule,
this document synthesizes information from structurally related compounds and fundamental
chemical principles to offer a robust predictive analysis and practical guidance for researchers,
scientists, and drug development professionals.

Introduction: Chemical Identity and Significance

5-Bromo-4-hydroxynicotinaldehyde, with the molecular formula CeH4BrNOz2, is a substituted
pyridine derivative. Its structure, featuring a bromine atom, a hydroxyl group, and an aldehyde
functional group on a pyridine ring, makes it a versatile intermediate for the synthesis of a wide
range of biologically active molecules. The interplay of these functional groups dictates its
physicochemical properties, including solubility and stability, which are critical parameters in
drug development, influencing formulation, bioavailability, and shelf-life.
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Property Value Source
Molecular Formula CeHaBrNO2 [1]
Molecular Weight 202.01 g/mol [1]
Physical Form Solid

CAS Number 1289109-05-2 [2]

Solubility Profile: A Predictive Analysis

Direct experimental data on the solubility of 5-Bromo-4-hydroxynicotinaldehyde is not
extensively reported. However, a reasoned estimation of its solubility in various solvents can be
derived from its structural features and by analogy to similar compounds.

Aqueous Solubility

The presence of a hydroxyl group and a pyridine nitrogen atom suggests that 5-Bromo-4-
hydroxynicotinaldehyde can act as both a hydrogen bond donor and acceptor, respectively.
This would typically confer some degree of aqueous solubility. However, the molecule also
possesses a brominated aromatic ring, which is hydrophobic and will counteract this effect.

The pH of the aqueous medium is expected to have a significant impact on solubility. The
pyridine nitrogen is basic, while the hydroxyl group is weakly acidic. In acidic solutions, the
pyridine nitrogen will be protonated, forming a pyridinium salt, which is expected to be more
water-soluble. Conversely, in basic solutions, the hydroxyl group can be deprotonated to form a
phenoxide-like anion, which should also enhance aqueous solubility. A U-shaped solubility
profile with respect to pH is therefore anticipated, with the lowest solubility around the
isoelectric point.

Solubility in Organic Solvents

Based on its polar functional groups, 5-Bromo-4-hydroxynicotinaldehyde is expected to be
soluble in polar organic solvents.

Table of Predicted Solubilities:

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.chemscene.com/952183-35-6.html
https://www.chemscene.com/952183-35-6.html
https://cymitquimica.com/es/productos/10-F695561/5-bromo-4-hydroxynicotinaldehyde/
https://www.benchchem.com/product/b2963512?utm_src=pdf-body
https://www.benchchem.com/product/b2963512?utm_src=pdf-body
https://www.benchchem.com/product/b2963512?utm_src=pdf-body
https://www.benchchem.com/product/b2963512?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2963512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Solvent Class Examples Predicted Solubility Rationale
Capable of hydrogen
) ) bonding with the
Polar Protic Methanol, Ethanol High

hydroxyl and aldehyde

groups.

Can act as hydrogen

) DMSO, DMF, ) bond acceptors and
Polar Aprotic o High to Moderate ) ) )
Acetonitrile have high dielectric
constants.
The overall polarity of
the molecule is too
Non-Polar Hexane, Toluene Low

high for significant
solubility.

Experimental Protocol for Solubility Determination

A robust method for experimentally determining the solubility of 5-Bromo-4-
hydroxynicotinaldehyde is the shake-flask method, followed by quantification using High-

Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

o Preparation of Saturated Solutions: Add an excess amount of solid 5-Bromo-4-

hydroxynicotinaldehyde to a series of vials containing different solvents (e.g., water at

various pH values, methanol, DMSO).

o Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period

(e.g., 24-48 hours) to ensure equilibrium is reached.

» Phase Separation: Centrifuge the vials to pellet the undissolved solid.

o Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with an

appropriate mobile phase.
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e Quantification: Analyze the diluted samples by a validated HPLC-UV method. A suitable
starting point for an HPLC method would be a reversed-phase C18 column with a gradient
elution of water and acetonitrile, with UV detection at a wavelength corresponding to the
absorbance maximum of the compound.[3]

o Calculation: Determine the concentration of the compound in the supernatant by comparing
the peak area to a calibration curve prepared from standards of known concentration.
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Caption: Workflow for experimental solubility determination.

Stability Profile: Key Considerations and
Degradation Pathways

The stability of 5-Bromo-4-hydroxynicotinaldehyde is crucial for its handling, storage, and
application. Several factors can influence its degradation.

Recommended Storage Conditions

Suppliers recommend storing 5-Bromo-4-hydroxynicotinaldehyde in a dry, inert atmosphere
at room temperature or refrigerated (2-8°C).[1] This suggests that the compound is susceptible
to degradation by atmospheric moisture and possibly oxygen.

Potential Degradation Pathways

The aldehyde functional group is the most likely site of chemical instability. Potential
degradation pathways include:

o Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (5-Bromo-4-
hydroxynicotinic acid). This can be accelerated by exposure to air (autoxidation) or oxidizing
agents. The kinetics of oxidation of aromatic aldehydes with bromine have been studied,
indicating a potential for reactivity.[4]
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e Photodegradation: Aromatic aldehydes can be susceptible to degradation upon exposure to
light. Photodegradation of brominated aromatic compounds can also occur.[5]

o Reaction with Nucleophiles: The electrophilic aldehyde can react with nucleophiles.

The brominated pyridine ring is generally stable, but dehalogenation can occur under certain
reductive conditions, particularly in the presence of catalysts.[6]

Forced Degradation Studies: An Experimental Approach

To comprehensively assess the stability of 5-Bromo-4-hydroxynicotinaldehyde, forced
degradation studies under various stress conditions are recommended.

Experimental Protocol for Forced Degradation:

o Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent
(e.g., acetonitrile or methanol).

o Stress Conditions: Subject aliquots of the stock solution to the following conditions:

[¢]

Acidic Hydrolysis: 0.1 M HCI at elevated temperature (e.g., 60 °C).

[¢]

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

[e]

Oxidative Degradation: 3% H202 at room temperature.

o

Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g.,
80 °C).

o

Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.
o Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

e Analysis: Analyze the samples by a stability-indicating HPLC method. This method must be
capable of separating the parent compound from its degradation products.

o Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the
parent compound and to obtain UV spectra of the degradation products.
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e Mass Spectrometry: Employ LC-MS/MS to identify the mass of the degradation products and
elucidate their structures.[3]
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Caption: Forced degradation study workflow.

Analytical Methodologies

The development of robust analytical methods is paramount for the accurate quantification and
characterization of 5-Bromo-4-hydroxynicotinaldehyde.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the recommended method for routine analysis,
purity assessment, and quantification in solubility and stability studies.[3]
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e Column: C18 (e.g., 4.6 x 150 mm, 5 pm).

e Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an
organic modifier (e.g., acetonitrile or methanol).

e Detection: UV detection at the wavelength of maximum absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the sensitive and selective quantification of the compound in
complex matrices and for the identification of metabolites and degradation products.[3]

Conclusion and Future Directions

While direct experimental data for 5-Bromo-4-hydroxynicotinaldehyde remains scarce, a
comprehensive understanding of its likely solubility and stability profile can be constructed
through the application of fundamental chemical principles and by analogy to structurally
related molecules. The aldehyde functional group is predicted to be the primary site of
instability, with oxidation being a key degradation pathway. The compound's solubility is
expected to be pH-dependent and favorable in polar organic solvents.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to
generate robust, quantitative data for 5-Bromo-4-hydroxynicotinaldehyde. Such data is
essential for advancing its application in drug discovery and development, enabling informed
decisions on formulation, storage, and handling. Further research to generate and publish this
specific data would be a valuable contribution to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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